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molecular formula C10H12O3 B3194828 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone CAS No. 868702-20-9

1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone

Cat. No. B3194828
M. Wt: 180.2 g/mol
InChI Key: UFKAFJYIJIAYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253192B2

Procedure details

1.16 ml (16 mmol) Acetylchloride were added within 5 min to a ice cooled suspension of 2.4 g (16.4 mmol) AlCl3 in 5 ml 1,2-dichloroethane under an argon atmosphere. A solution of 1.13 g (8.2 mmol) 5-methoxy-2-methyl-phenol (PCT Int. Appl. WO 2003/084916 A2) in 2.4 ml 1,2-dichloroethane was added within 5 min. The mixture was naturally warmed to ambient temperature, poured after 4 h onto ice water and extracted twice with dichloromethane. The combined extracts were washed with ice water/0.5 M NaOH solution 1/1 and brine and dried over sodium sulfate. Removal of the solvent under reduced pressure gave a yellow oil which was dissolved in a mixture of 3.5 ml methanol, 7 ml THF and 7 ml 1 M LiOH solution. The solution was stirred for 30 min at ambient temperature and the solvent was partially removed under reduced pressure. Ice water/1 M HCl solution 1/1 was added and the solution was extracted twice with ethyl acetate. The combined extracts were washed with brine and dried over sodium sulfate. Evaporation of the solvent left a yellow solid which was crystallized from dichloromethane/methanol/heptane to yield 441 mg (2.45 mmol, 30%) of the title compound as colorless crystals.
Quantity
1.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
solvent
Reaction Step Three
Quantity
3.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:18])=[C:15]([OH:17])[CH:16]=1>ClCCCl.CO.C1COCC1.[Li+].[OH-]>[OH:17][C:15]1[C:14]([CH3:18])=[CH:13][C:12]([C:1](=[O:3])[CH3:2])=[C:11]([O:10][CH3:9])[CH:16]=1 |f:1.2.3.4,9.10|

Inputs

Step One
Name
Quantity
1.16 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)O)C
Name
Quantity
2.4 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
3.5 mL
Type
solvent
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7 mL
Type
solvent
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured after 4 h onto ice water
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with ice water/0.5 M NaOH solution 1/1 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
CUSTOM
Type
CUSTOM
Details
the solvent was partially removed under reduced pressure
ADDITION
Type
ADDITION
Details
Ice water/1 M HCl solution 1/1 was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left a yellow solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from dichloromethane/methanol/heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC(=C(C=C1C)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.45 mmol
AMOUNT: MASS 441 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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